molecular formula C10H20Cl2N4S B2810463 5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride CAS No. 2138073-33-1

5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride

Cat. No.: B2810463
CAS No.: 2138073-33-1
M. Wt: 299.26
InChI Key: ZUSMKHFMLIRHST-UHFFFAOYSA-N
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Description

5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride is a synthetic compound that features a thiazole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring and the piperidine derivative. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Synthesis of the Piperidine Derivative: The piperidine moiety can be synthesized via reductive amination of 4-amino-3-methylpiperidine with formaldehyde or other aldehydes.

    Coupling Reaction: The final step involves coupling the thiazole ring with the piperidine derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various N-substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is studied for its potential as a biochemical probe. It can be used to investigate the function of specific proteins or enzymes in cellular pathways.

Medicine

Medically, this compound is of interest for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development in areas such as oncology or neurology.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylpiperidine: A precursor in the synthesis of the target compound.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Piperidine Derivatives: Compounds with similar piperidine moieties but different functional groups.

Uniqueness

5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is unique due to its specific combination of a thiazole ring and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4S.2ClH/c1-7-5-14(3-2-9(7)11)6-8-4-13-10(12)15-8;;/h4,7,9H,2-3,5-6,11H2,1H3,(H2,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSMKHFMLIRHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)CC2=CN=C(S2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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